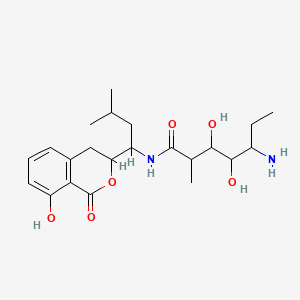

Baciphelacin

Description

Properties

CAS No. |

57765-71-6 |

|---|---|

Molecular Formula |

C22H34N2O6 |

Molecular Weight |

422.5 g/mol |

IUPAC Name |

5-amino-3,4-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]-2-methylheptanamide |

InChI |

InChI=1S/C22H34N2O6/c1-5-14(23)20(27)19(26)12(4)21(28)24-15(9-11(2)3)17-10-13-7-6-8-16(25)18(13)22(29)30-17/h6-8,11-12,14-15,17,19-20,25-27H,5,9-10,23H2,1-4H3,(H,24,28) |

InChI Key |

NGHPDQGNXFFIQH-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C(C(C)C(=O)NC(CC(C)C)C1CC2=C(C(=CC=C2)O)C(=O)O1)O)O)N |

Synonyms |

baciphelacin |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Baciphelacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baciphelacin is an antibiotic that selectively inhibits protein synthesis in eukaryotic organisms, with pronounced activity in mammalian cell lines.[1] Extensive research, primarily from foundational studies, indicates that its mechanism of action targets the initial phases of protein translation. This technical guide synthesizes the available data on this compound's mode of action, presenting its effects on cellular processes, detailing plausible experimental methodologies for its study, and providing visualizations of its proposed mechanism and associated experimental workflows. While our understanding of this compound's precise molecular interactions remains incomplete, this document provides a comprehensive overview based on the current body of scientific literature.

Introduction

This compound, an antibiotic produced by Bacillus thiaminolyticus, has been identified as a potent and specific inhibitor of eukaryotic protein synthesis.[1] Unlike many antibiotics that target bacterial machinery, this compound demonstrates selectivity for eukaryotic cells, making it a subject of interest for understanding the intricacies of eukaryotic translation and for potential therapeutic applications. Chemically, this compound is classified as an organooxygen and organonitrogen compound and is functionally related to a delta-amino acid. This guide delves into the core mechanism of this compound, summarizing key experimental findings and providing detailed hypothetical protocols for its characterization.

Core Mechanism of Action

The primary mechanism of this compound is the inhibition of protein synthesis. Crucially, it does not interfere with DNA or RNA synthesis, indicating a specific action on the translational machinery.[1] The inhibitory effect is potent, with a concentration of approximately 10-7 M causing a 50% reduction in protein synthesis in HeLa cells.[1]

The available evidence points towards two potential targets in the translation process:

-

Initiation of Translation: This is the most likely point of inhibition. This hypothesis is supported by the observation that this compound inhibits protein synthesis in a rabbit reticulocyte cell-free system but not in a wheat germ cell-free system.[1] These two systems have known differences in their initiation factor requirements, suggesting that this compound may target a factor or process specific to the mammalian initiation pathway.

-

tRNA Charging: An alternative, though less emphasized, hypothesis is that this compound may interfere with the aminoacylation of tRNA, the process of attaching an amino acid to its corresponding tRNA molecule.[1]

Experiments have shown that this compound does not inhibit the elongation phase of protein synthesis, as it has no effect on substrate binding to the ribosome, peptide bond formation, or polyphenylalanine synthesis in cell-free systems.[1]

Organism Specificity

This compound exhibits a specific range of activity. It is a potent inhibitor in mammalian cell lines, such as HeLa cells, and also shows activity against the protozoan Trypanosoma brucei.[1] However, it is notably ineffective against the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, highlighting its specificity for certain eukaryotic translation systems.[1]

Quantitative Data

The available quantitative data for this compound is limited. The primary reported metric is its half-maximal inhibitory concentration (IC50) for protein synthesis in a mammalian cell line.

| Parameter | Value | Cell Line | Reference |

| IC50 (Protein Synthesis Inhibition) | ~1 x 10-7 M | HeLa | [1] |

Experimental Protocols

Protein Synthesis Inhibition Assay in HeLa Cells

This assay is used to determine the effect of this compound on overall protein synthesis in a cellular context.

Methodology:

-

Cell Culture: HeLa cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) to approximately 80% confluency in multi-well plates.

-

Treatment: The culture medium is replaced with a fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. Cells are incubated for a predetermined period (e.g., 2-4 hours).

-

Radiolabeling: A radiolabeled amino acid, typically 35S-methionine or 3H-leucine, is added to each well and incubated for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

-

Cell Lysis: The cells are washed with cold PBS and then lysed using a suitable lysis buffer (e.g., RIPA buffer).

-

Protein Precipitation: The total protein is precipitated using trichloroacetic acid (TCA).

-

Quantification: The amount of incorporated radioactivity in the precipitated protein is measured using a scintillation counter.

-

Data Analysis: The percentage of protein synthesis inhibition is calculated relative to the vehicle control for each this compound concentration. The IC50 value is determined by plotting the inhibition percentage against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Translation Assay (Rabbit Reticulocyte Lysate)

This cell-free assay helps to pinpoint the stage of translation that is inhibited.

Methodology:

-

Lysate Preparation: A commercially available nuclease-treated rabbit reticulocyte lysate, which contains all the necessary components for translation (ribosomes, tRNAs, initiation and elongation factors), is used.

-

Reaction Mixture: The reaction mixture is prepared containing the lysate, an amino acid mixture (including a radiolabeled amino acid like 35S-methionine), an energy source (ATP and GTP), and an mRNA template (e.g., globin mRNA).

-

Inhibitor Addition: Different concentrations of this compound are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.

-

Incubation: The reactions are incubated at 30°C for 60-90 minutes to allow for protein synthesis.

-

Analysis: The newly synthesized proteins are separated by SDS-PAGE. The gel is then dried and exposed to an X-ray film or a phosphorimager to visualize the radiolabeled proteins.

-

Quantification: The intensity of the protein bands is quantified to determine the extent of translation inhibition at each this compound concentration.

tRNA Charging Assay

This assay would be necessary to investigate the hypothesis that this compound inhibits the aminoacylation of tRNA.

Methodology:

-

Preparation of Components: Purified total tRNA, a specific aminoacyl-tRNA synthetase, and the corresponding radiolabeled amino acid are required.

-

Reaction Setup: The reaction is set up in a buffer containing ATP, Mg2+, the aminoacyl-tRNA synthetase, total tRNA, and the radiolabeled amino acid.

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixtures.

-

Incubation: The reaction is incubated at 37°C for a specific time to allow for tRNA charging.

-

Precipitation and Washing: The reaction is stopped, and the charged tRNA is precipitated onto filter paper using cold TCA. The filters are washed to remove any unincorporated radiolabeled amino acid.

-

Quantification: The radioactivity retained on the filters, which corresponds to the amount of charged tRNA, is measured using a scintillation counter.

-

Data Analysis: The level of tRNA charging in the presence of this compound is compared to the control to determine the inhibitory effect.

Visualizations

Signaling Pathways and Logical Relationships

Caption: Hypothetical mechanism of this compound action.

Caption: Experimental workflows for studying this compound.

Conclusion and Future Directions

This compound is a specific inhibitor of eukaryotic protein synthesis, likely targeting the initiation phase of translation or, alternatively, tRNA charging. Its efficacy in mammalian cells and its distinct spectrum of activity make it a valuable tool for studying the eukaryotic translational machinery.

Significant gaps in our knowledge remain. The precise molecular target of this compound has yet to be identified. Future research should focus on:

-

Target Identification: Utilizing modern techniques such as affinity chromatography with a labeled this compound analog, followed by mass spectrometry, to identify its binding partners within the cell.

-

Elucidation of Molecular Interactions: Structural biology studies, such as X-ray crystallography or cryo-electron microscopy, could reveal the binding site of this compound on its target protein or ribosomal component.

-

Kinetic Studies: Detailed kinetic analyses are needed to understand how this compound affects the enzymatic activity of its target, be it an initiation factor or an aminoacyl-tRNA synthetase.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could provide insights into the chemical moieties crucial for its inhibitory activity and could lead to the development of more potent or specific inhibitors.

A more profound understanding of this compound's mechanism of action will not only enhance our knowledge of eukaryotic translation but may also open avenues for the development of novel therapeutic agents.

References

Baciphelacin: A Technical Guide to its Discovery, Origin, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antibiotic Baciphelacin, from its discovery and origin to its biochemical mechanism of action. The information is compiled to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and microbiology.

Discovery and Origin

This compound is an antibiotic discovered and isolated from the culture broth of the bacterium Bacillus thiaminolyticus (strain B-1-7).[1] It has also been reported in Paenibacillus thiaminolyticus.[1] The initial discovery highlighted its potent inhibitory effects on protein synthesis in eukaryotic cells, particularly in mammalian cell lines such as HeLa cells.[2][3]

Isolation and Purification

While specific, detailed protocols for the isolation and purification of this compound are not extensively documented in the available literature, a general methodology can be inferred based on standard practices for isolating bacterial secondary metabolites.

Fermentation

The production of this compound begins with the fermentation of Bacillus thiaminolyticus in a suitable liquid culture medium. The composition of the medium, temperature, pH, and aeration are critical parameters that would be optimized to maximize the yield of the antibiotic.

Extraction and Purification

Following fermentation, the culture broth is processed to isolate and purify this compound. A plausible experimental protocol would involve the following steps:

-

Centrifugation/Filtration: The bacterial cells are separated from the culture broth, which contains the secreted this compound.

-

Solvent Extraction: The culture filtrate is extracted with a water-immiscible organic solvent (e.g., ethyl acetate, butanol) to transfer this compound from the aqueous phase to the organic phase.

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to purify this compound. This typically involves:

-

Adsorption Chromatography: Using silica gel or alumina to separate compounds based on their polarity.

-

Ion-Exchange Chromatography: To separate molecules based on their net charge.

-

Size-Exclusion Chromatography (Gel Filtration): To separate molecules based on their size.

-

High-Performance Liquid Chromatography (HPLC): As a final polishing step to obtain highly pure this compound.

-

Experimental Workflow

The following diagram illustrates a logical workflow for the isolation and purification of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₂H₃₄N₂O₆ |

| Molecular Weight | 422.5 g/mol |

| Appearance | Data not available in search results |

| Melting Point | Data not available in search results |

| Solubility | Data not available in search results |

Mechanism of Action

This compound is a potent inhibitor of protein synthesis in eukaryotic cells.[2] It does not affect DNA or RNA synthesis.[2] The primary mechanism of action is believed to be the inhibition of the initiation of translation or the charging of tRNA.[2][3] This selective action on eukaryotic systems makes it a subject of interest for potential therapeutic applications.

The following diagram illustrates the general pathway of eukaryotic translation initiation and the putative point of inhibition by this compound.

Quantitative Data

The biological activity of this compound has been quantified, particularly its effect on protein synthesis in HeLa cells.

| Assay | Organism/Cell Line | Value |

| Protein Synthesis Inhibition (IC₅₀) | HeLa cells | ~10⁻⁷ M |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Biosynthesis

The biosynthetic pathway of this compound has not been fully elucidated in the available literature. Based on its chemical structure, which contains both amino acid and polyketide-like moieties, it is plausible that this compound is synthesized via a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) pathway. Such hybrid pathways are common for the biosynthesis of complex natural products in bacteria. Further research, including genomic analysis of Bacillus thiaminolyticus and isotopic labeling studies, would be required to delineate the precise biosynthetic route.

References

Baciphelacin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Baciphelacin is a naturally occurring antibiotic produced by the bacterium Paenibacillus thiaminolyticus (formerly Bacillus thiaminolyticus). It has garnered interest for its potent and specific inhibitory activity against eukaryotic protein synthesis, positioning it as a potential candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action as a eukaryotic translation inhibitor. Detailed experimental protocols for its isolation and biological assessment are also presented, alongside visualizations of key experimental workflows.

Chemical Structure and Physicochemical Properties

This compound is an isocoumarin antibiotic. Its chemical structure was elucidated through a combination of spectroscopic analyses and chemical degradation.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₄N₂O₆ | [1][2] |

| Molecular Weight | 422.52 g/mol | [1] |

| IUPAC Name | 5-amino-3,4-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]-2-methylheptanamide | [2] |

| CAS Number | 57765-71-6 | [1] |

| Appearance | Colorless needles | [1] |

| Melting Point | 158 - 160 °C | [1] |

| Optical Rotation | [α]D²⁵ -35° (c 1, methanol) | [1] |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide. Slightly soluble in water and acetone. Insoluble in n-hexane, chloroform, and ethyl acetate. | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data | Reference |

| UV-Vis (Methanol) | λmax (ε): 246 nm (8,300), 315 nm (3,600) | [1] |

| Infrared (KBr) | νmax: 3350, 1680, 1620, 1580, 1460, 1380, 1290, 1200, 1160, 1080, 1040, 980, 840 cm⁻¹ | [1] |

| ¹H NMR (100 MHz, CD₃OD) | δ (ppm): 0.8-1.0 (m, 9H), 1.1-1.9 (m, 8H), 2.8-3.2 (m, 3H), 3.6-4.0 (m, 2H), 4.4-4.7 (m, 1H), 6.7-7.6 (m, 3H) | [1] |

| ¹³C NMR (CD₃OD) | Not available in searched resources. | |

| Mass Spectrometry | High-resolution MS: m/z 422.2417 (M⁺), calculated for C₂₂H₃₄N₂O₆: 422.2417 | [2] |

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of protein synthesis in eukaryotic cells. It has no effect on DNA or RNA synthesis.[3]

Table 3: Biological Activity of this compound

| Assay | Organism/Cell Line | IC₅₀ | Reference |

| Protein Synthesis Inhibition | HeLa cells | ~1 x 10⁻⁷ M | [3] |

| Protein Synthesis Inhibition | Rabbit reticulocyte lysate | Active | [3] |

| Protein Synthesis Inhibition | Saccharomyces cerevisiae | No effect | [3] |

| Protein Synthesis Inhibition | Escherichia coli | No effect | [3] |

| Antiprotozoal Activity | Trypanosoma brucei | Inhibitory | [3] |

The mechanism of action of this compound is believed to be at the level of translation initiation or the charging of tRNA.[3] Studies have shown that it does not inhibit peptide bond formation or the binding of substrates to the ribosome.[3]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the original method described for the isolation of this compound from the culture broth of Paenibacillus thiaminolyticus.

Methodology:

-

Fermentation: Paenibacillus thiaminolyticus is cultured in a suitable medium to produce this compound.

-

Centrifugation: The culture broth is centrifuged to separate the bacterial cells from the supernatant.

-

Supernatant Collection: The supernatant, containing the secreted this compound, is collected.

-

Solvent Extraction: The pH of the supernatant is adjusted to 3.0 with HCl, and it is then extracted with n-butanol.

-

Concentration: The n-butanol layer is concentrated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a chloroform-methanol solvent system.

-

Fraction Collection: Fractions are collected and assayed for biological activity to identify those containing this compound.

-

Sephadex LH-20 Chromatography: The active fractions are further purified by chromatography on a Sephadex LH-20 column using methanol as the eluent.

-

Crystallization: The purified this compound is crystallized from a methanol-water mixture to obtain colorless needles.

In Vitro Protein Synthesis Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of this compound on eukaryotic protein synthesis using a rabbit reticulocyte lysate system.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing rabbit reticulocyte lysate, a template mRNA (e.g., globin mRNA), a mixture of amino acids including a radiolabeled amino acid such as [³H]-leucine, and various concentrations of this compound (or a vehicle control).

-

Incubation: The reaction mixtures are incubated at 30°C for a specified time (e.g., 60 minutes) to allow for protein synthesis.

-

Protein Precipitation: The reaction is stopped, and the newly synthesized proteins are precipitated using trichloroacetic acid (TCA).

-

Filtration and Washing: The protein precipitate is collected by filtration and washed to remove unincorporated radiolabeled amino acids.

-

Radioactivity Measurement: The amount of radioactivity incorporated into the precipitated protein is measured using a scintillation counter.

-

Inhibition Calculation: The percentage of inhibition of protein synthesis is calculated by comparing the radioactivity in the this compound-treated samples to the control samples.

Signaling Pathways and Logical Relationships

While the precise molecular target of this compound within the translation initiation pathway is not yet fully elucidated, its mode of action can be represented in a logical diagram.

This diagram illustrates that this compound interferes with the formation of the 80S initiation complex, a critical step for the commencement of protein synthesis. The exact component of this complex that this compound interacts with remains a subject for further investigation.

Conclusion

This compound represents an interesting natural product with a specific mechanism of action against a fundamental cellular process in eukaryotes. Its potent activity and selectivity warrant further exploration for potential therapeutic applications. This technical guide provides a foundational repository of its known chemical and biological properties to aid researchers in this endeavor. Further studies are required to fully elucidate its molecular target, biosynthetic pathway, and potential for derivatization to enhance its pharmacological properties.

References

- 1. Letter: A new antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mersacidin, a new antibiotic from Bacillus. Fermentation, isolation, purification and chemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New antibiotic U-64846: fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Biosynthesis of Baciphelacin: A Call for Further Research

An In-depth Review of a Promising Eukaryotic Translation Inhibitor

Baciphelacin, a natural product isolated from Bacillus thiaminolyticus, has garnered attention for its potent and selective inhibition of eukaryotic protein synthesis.[1] Its unique chemical structure, featuring an isocoumarin core linked to a modified fatty acid chain, presents a compelling target for biosynthetic investigation and future drug development. Despite its discovery decades ago, the intricate enzymatic machinery responsible for constructing this complex molecule remains largely uncharacterized in publicly accessible scientific literature. This guide synthesizes the current knowledge of this compound and highlights the significant gaps in understanding its biosynthesis, thereby serving as a call to the scientific community for further exploration.

Unveiling the Structure of this compound

This compound is chemically identified as 5-amino-2,5,6,7-tetradeoxy-N-(1-(3,4-dihydro-8-hydroxy-1-oxo-1H-2-benzopyran-3-yl)-3-methylbutyl)-2-methylheptonamide.[2] Its molecular formula is C22H34N2O6.[2] The molecule consists of two principal moieties: a 3,4-dihydro-8-hydroxy-1-oxo-1H-isocoumarin ring and a novel C14 amino fatty acid side chain. This intricate architecture suggests a hybrid biosynthetic origin, likely involving both polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways, a common theme in the biosynthesis of complex bacterial secondary metabolites.

The Producing Organism: Bacillus thiaminolyticus

This compound is produced by the bacterium Bacillus thiaminolyticus.[1] While the genus Bacillus is a well-known producer of a diverse array of bioactive secondary metabolites, including antibiotics like bacitracin, the specific genetic and enzymatic systems dedicated to this compound synthesis in B. thiaminolyticus have not been elucidated. Genomic sequencing of this particular strain and subsequent bioinformatic analysis of its biosynthetic gene clusters (BGCs) would be a critical first step in unraveling the pathway.

The Black Box of Biosynthesis: A Pathway Awaiting Discovery

A thorough review of existing literature reveals a conspicuous absence of detailed studies on the this compound biosynthesis pathway. Key information that is currently unavailable includes:

-

The Biosynthetic Gene Cluster (BGC): The specific genes encoding the enzymes responsible for this compound synthesis have not been identified. The discovery and annotation of this gene cluster are paramount to understanding the pathway.

-

Precursor Molecules: The primary metabolic building blocks that feed into the this compound pathway are unknown. It is hypothesized that acetate units (for the polyketide portion) and amino acids (for the peptide portion) are likely precursors.

-

Enzymatic Steps: The sequence of enzymatic reactions, including the key PKS and NRPS modules, tailoring enzymes such as hydroxylases, methyltransferases, and aminotransferases, remains to be determined.

-

Regulatory Mechanisms: The cellular signals and regulatory networks that control the expression of the this compound BGC are not understood.

A Hypothetical Glimpse: A Proposed Biosynthetic Logic

Based on the structure of this compound and established principles of secondary metabolite biosynthesis, a speculative pathway can be proposed. This hypothetical model can serve as a framework for future experimental investigation.

Proposed Biosynthetic Logic Diagram

References

Baciphelacin: A Technical Guide to its Molecular Properties and Mechanism of Action as a Eukaryotic Translation Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular characteristics and biological activity of Baciphelacin, a notable inhibitor of eukaryotic protein synthesis. The information is compiled to support research and development efforts in the fields of molecular biology, pharmacology, and drug discovery.

Core Molecular Data

This compound is an antibiotic produced by the bacterium Bacillus thiaminolyticus. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C22H34N2O6 | [1] |

| Molecular Weight | 422.52 g/mol | [1][2] |

| Monoisotopic Mass | 422.2417 Da | [3] |

| CAS Number | 57765-71-6 | [1][2] |

Mechanism of Action: Inhibition of Eukaryotic Protein Synthesis

This compound has been identified as a potent and specific inhibitor of protein synthesis in eukaryotic cells, including mammalian cell lines such as HeLa cells.[4] It demonstrates no significant effect on DNA or RNA synthesis, indicating a targeted action on the translational machinery.[4] The primary mechanism of this compound is believed to be the inhibition of the initiation phase of translation or the interference with the charging of tRNA, a critical step in preparing amino acids for protein synthesis.[4]

Experimental Protocols

The following sections outline detailed methodologies for key experiments that are fundamental to elucidating the mechanism of action of this compound.

In Vitro Protein Synthesis Inhibition Assay using Rabbit Reticulocyte Lysate

This assay is crucial for determining the direct inhibitory effect of a compound on the core translational machinery in a cell-free system.

Materials:

-

Nuclease-treated Rabbit Reticulocyte Lysate

-

Amino Acid Mixture (minus methionine)

-

[35S]-Methionine

-

RNase Inhibitor

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Control mRNA (e.g., Luciferase mRNA)

-

Nuclease-free water

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: On ice, prepare reaction tubes each containing rabbit reticulocyte lysate, amino acid mixture (minus methionine), RNase inhibitor, and nuclease-free water.

-

Addition of Inhibitor: Add varying concentrations of this compound to the experimental tubes. For control tubes, add the corresponding volume of the solvent.

-

Initiation of Translation: Add the control mRNA and [35S]-methionine to each tube to start the translation reaction.

-

Incubation: Incubate the reaction mixtures at 30°C for 60-90 minutes.

-

Termination and Precipitation: Stop the reaction by placing the tubes on ice. Precipitate the newly synthesized, radiolabeled proteins by adding cold TCA.

-

Sample Collection: Collect the precipitated proteins by vacuum filtration through glass fiber filters. Wash the filters with cold TCA and then ethanol to remove unincorporated [35S]-methionine.

-

Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of radioactivity is directly proportional to the level of protein synthesis.

-

Data Analysis: Compare the radioactivity counts from the this compound-treated samples to the control samples to determine the concentration-dependent inhibitory effect of the compound.

Cellular Protein Synthesis Inhibition Assay in HeLa Cells

This assay assesses the effect of the compound on protein synthesis within a living cellular context.

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

[35S]-Methionine

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Cell Culture: Plate HeLa cells in multi-well plates and culture until they reach approximately 70-80% confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined period. Include a solvent-treated control group.

-

Radiolabeling: Following treatment, replace the medium with a methionine-free medium containing [35S]-methionine and the respective concentrations of this compound. Incubate for a short period (e.g., 30-60 minutes) to label newly synthesized proteins.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each lysate using a protein quantification assay.

-

Analysis of Protein Synthesis:

-

TCA Precipitation: Take an aliquot of the lysate and perform TCA precipitation as described in the in vitro assay to quantify total protein synthesis.

-

SDS-PAGE and Autoradiography: Separate the proteins from the lysates by SDS-PAGE. Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled proteins. This allows for the observation of the global inhibition of protein synthesis.

-

Visualizing the Target Pathway: Eukaryotic Translation Initiation

The following diagram illustrates the key stages of eukaryotic translation initiation, the putative target of this compound. This compound is hypothesized to interfere with the formation of the 48S pre-initiation complex or the charging of the initiator tRNA (Met-tRNAi).

Figure 1. A simplified diagram of the eukaryotic translation initiation pathway, indicating the potential points of inhibition by this compound.

References

Spectroscopic Profile of Baciphelacin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Baciphelacin, a eukaryotic translation inhibitor produced by Paenibacillus thiaminolyticus (formerly Bacillus thiaminolyticus). The information presented herein is crucial for the identification, characterization, and further development of this antibiotic.

Mass Spectrometry Data

High-resolution mass spectrometry has been pivotal in determining the elemental composition and exact mass of this compound. This data is fundamental for confirming the molecular formula and for subsequent structural elucidation studies.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Observed Value |

| Molecular Formula | C₂₂H₃₄N₂O₆ |

| Exact Mass | 422.24168681 Da |

Experimental Protocol: Mass Spectrometry

The precise methodology for obtaining the mass spectrum of this compound would typically involve the following steps:

-

Sample Preparation: A purified sample of this compound is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration appropriate for the instrument's sensitivity.

-

Ionization: The sample is introduced into the mass spectrometer and ionized using a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and preserve the molecular ion.

-

Mass Analysis: The ionized molecules are then guided into a high-resolution mass analyzer, for instance, a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments are capable of measuring mass-to-charge ratios with high accuracy and resolving power.

-

Data Acquisition: The detector records the abundance of ions at each mass-to-charge ratio, generating a mass spectrum. The peak corresponding to the protonated molecule ([M+H]⁺) or other adducts is used to determine the exact mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed ¹H and ¹³C NMR data for this compound have not been publicly available in tabulated form in the reviewed literature. The original 1975 publication by Okazaki et al. in The Journal of Antibiotics titled "A new antibiotic, this compound," which would contain this specific data, is not readily accessible in full-text format through standard search methodologies.

For the purpose of this guide, a generalized experimental protocol for acquiring such data is provided below.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A pure sample of this compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup: The NMR experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is tuned and shimmed for the specific sample to ensure optimal resolution and sensitivity.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time. Water suppression techniques may be employed if residual water is present in the solvent.

-

¹³C NMR Acquisition: A one-dimensional carbon NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

-

2D NMR Experiments (for structural elucidation): To fully assign the structure, a suite of two-dimensional NMR experiments would be conducted, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, crucial for connecting different parts of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). The coupling constants (J) are measured from the ¹H NMR spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a natural product like this compound.

A Comprehensive Technical Guide to the Solubility and Stability of Bacitracin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this document is based on publicly available data for "Bacitracin." The initial query for "Baciphelacin" did not yield significant results, and it is presumed to be a misspelling of Bacitracin.

Introduction

Bacitracin is a polypeptide antibiotic complex produced by strains of Bacillus subtilis and Bacillus licheniformis.[1] It is primarily active against Gram-positive bacteria.[2] The commercial form of bacitracin is a mixture of at least nine structurally similar cyclic peptides, with Bacitracin A being the major and most microbiologically active component.[1][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by interfering with the dephosphorylation of C55-isoprenyl pyrophosphate, a lipid carrier molecule essential for the transport of peptidoglycan precursors across the cell membrane.[4]

A thorough understanding of the solubility and stability of bacitracin is critical for its formulation, delivery, and therapeutic efficacy. This technical guide provides a detailed overview of the solubility of bacitracin in various solvents and its stability under different environmental conditions.

Solubility of Bacitracin

Bacitracin's solubility is largely dictated by its polypeptide nature, exhibiting a preference for polar protic solvents. The solubility can be influenced by the specific salt form of bacitracin (e.g., bacitracin zinc has different solubility characteristics).

Qualitative and Quantitative Solubility Data

The following table summarizes the solubility of the bacitracin complex in a range of common laboratory solvents.

| Solvent Category | Solvent | Solubility |

| Aqueous Solvents | Water | Freely soluble[2][5] |

| 1 N HCl | 50 mg/mL[3] | |

| Alcohols | Methanol | Freely soluble[2][5] |

| Ethanol | Soluble[5][6] | |

| n-Butanol | Soluble[6] | |

| Isopropanol | Soluble[6] | |

| Cyclohexanol | Soluble[6] | |

| Ketones | Acetone | Slightly soluble to practically insoluble[2][6][7] |

| Cyclohexanone | Slightly soluble[6] | |

| Ethers | Diethyl Ether | Practically insoluble[2][6] |

| Other Organic Solvents | Glacial Acetic Acid | Soluble[7] |

| Chloroform | Practically insoluble[2] | |

| Benzene | Slightly soluble[2] | |

| DMSO | Soluble (up to 10 mM)[8] |

Note: "Freely soluble" is generally defined as requiring less than 10 parts of solvent for 1 part of solute. Quantitative values are provided where available.

Stability of Bacitracin

Bacitracin is susceptible to degradation under various conditions, including pH, temperature, light, and humidity. Understanding these degradation pathways is crucial for maintaining its potency and ensuring the safety of its formulations.

pH Stability

The stability of bacitracin in aqueous solutions is highly dependent on pH. It is most stable in the pH range of 5 to 7.[2] Bacitracin is rapidly inactivated in solutions with a pH below 4 or above 9.[7]

Temperature and Light Stability

Aqueous solutions of bacitracin are unstable at room temperature but can be stored for up to one week at 2-8°C.[7] Dry bacitracin powder should be stored at 2-15°C and protected from direct sunlight.[7] It is hygroscopic and will gradually degrade upon exposure to a humid atmosphere, with the rate of decomposition increasing at higher temperatures.[5]

Formulation Stability

Bacitracin is stable in anhydrous grease bases like petrolatum, paraffins, and lanolin.[7] However, it is not stable in water-miscible bases.[7]

Incompatibilities

Bacitracin can be precipitated from solutions by many heavy metal salts.[7] It is also inactivated by substances such as benzoates, salicylates, tannates, cetylpyridinium chloride, benzalkonium chloride, and sodium lauryl sulfate.[7]

Degradation Pathways

The primary chemical degradation pathways for bacitracin in aqueous solutions are oxidation and deamidation.[9][10]

-

Oxidation: This is the major degradation mechanism in water. The primary active components (A, B1, B2, B3) are oxidized to their corresponding less active or inactive products (F, H1, H2, H3).[9][10]

-

Deamidation: This pathway is favored in alkaline solutions.[9][10]

The oxidative degradation products are relatively stable, whereas the deamidation products are more unstable.[9]

Caption: Major degradation pathways of Bacitracin.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

A standard method for determining the solubility of a compound is the shake-flask method.

-

Preparation: Add an excess amount of bacitracin powder to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of bacitracin in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Indicating HPLC Method

A stability-indicating HPLC method is essential for separating and quantifying bacitracin and its degradation products.

-

Sample Preparation for Stability Studies:

-

Accurately weigh approximately 20 mg of the bacitracin sample.

-

Transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in 6 mL of methanol.

-

Dilute to the final volume with a suitable buffer solution.

-

Sonicate the solution for approximately 5 minutes.

-

Filter the solution through a 0.45 µm membrane filter prior to injection.[11]

-

-

HPLC System and Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: An aqueous buffer such as 0.2% ammonium acetate adjusted to pH 6.2.[12]

-

Mobile Phase B: Methanol or acetonitrile.[12]

-

The addition of a chelating agent like EDTA to the mobile phase can improve the recovery and peak shape of bacitracin components by sequestering metal ions in the HPLC system.[13]

-

-

Flow Rate: Typically 1.0 mL/min.[12]

-

Column Temperature: Maintained at 30°C.[12]

-

Caption: Workflow for HPLC stability testing of Bacitracin.

Stress Testing Protocols

To investigate degradation pathways, stress testing is performed under exaggerated conditions.

-

Oxidative Stress:

-

Dissolve approximately 50 mg of bacitracin in a mixture of 5 mL formic acid and 0.25 mL of 30% hydrogen peroxide.

-

Allow the solution to stand at room temperature for 30 minutes.

-

Dilute an aliquot of the solution and adjust the pH to 7.0 with an ammonia solution.

-

Analyze the resulting solution by HPLC.[12]

-

-

Acid/Heat Stress (Epimerization):

-

Dissolve approximately 50 mg of bacitracin in 10 mL of a 3% (m/v) acetic acid solution.

-

Heat the solution at 37°C.

-

Take aliquots at various time points (e.g., 12, 24, and 36 hours), dilute with water, and analyze by HPLC.[12]

-

Conclusion

This technical guide has summarized the critical information regarding the solubility and stability of bacitracin. It is a polypeptide antibiotic that is freely soluble in polar protic solvents like water and methanol but has limited solubility in non-polar organic solvents. The stability of bacitracin is significantly influenced by pH, temperature, and the presence of moisture, with oxidation and deamidation being the primary degradation pathways. The provided experimental protocols offer a foundation for researchers and drug development professionals to accurately assess the solubility and stability of bacitracin in various formulations. A thorough characterization of these properties is essential for the development of safe, stable, and effective bacitracin-containing drug products.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. cdn.who.int [cdn.who.int]

- 6. journals.asm.org [journals.asm.org]

- 7. Bacitracin | C66H103N17O16S | CID 10909430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bacitracin | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 9. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Analysis of bacitracin and its related substances by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. Optimization of HPLC method for stability testing of bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Baciphelacin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baciphelacin is a metabolite produced by the bacterium Bacillus thiaminolyticus (also known as Paenibillus thiaminolyticus).[1] It is classified as an isocoumarin antibiotic. This document provides a comprehensive overview of the known biological activities of this compound, with a focus on its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Core Biological Activity: Inhibition of Eukaryotic Protein Synthesis

The most significant and well-documented biological activity of this compound is its potent and selective inhibition of protein synthesis in eukaryotic cells.[1] This activity has been observed in mammalian cell lines and protozoa, but notably not in bacteria or yeast.[1]

Mechanism of Action

This compound specifically targets the translational machinery in eukaryotes. Studies have indicated that it does not affect DNA or RNA synthesis.[1] The primary mechanism is believed to be the inhibition of the initiation phase of protein translation or interference with the charging of tRNA molecules.[1] It has been shown to block in vitro protein synthesis in a rabbit reticulocyte cell-free system, which is a common model for eukaryotic translation.[1] However, it does not inhibit translation in a wheat cell-free system, suggesting a degree of specificity within eukaryotic systems.[1] Further research has shown that this compound does not interfere with the binding of substrates to the ribosome, peptide bond formation, or polyphenylalanine synthesis, reinforcing the hypothesis that its target is at the initiation stage.[1]

Caption: Proposed mechanism of this compound action.

Quantitative Data

The available quantitative data for this compound's biological activity is primarily focused on its inhibition of protein synthesis.

| Activity | Test System | Value | Reference |

| Protein Synthesis Inhibition | Intact HeLa Cells | IC50 ≈ 10-7 M | [1] |

| Anti-protozoal Activity | Trypanosoma brucei | Active (qualitative) | [1] |

Spectrum of Activity

Eukaryotic Cells

This compound demonstrates potent activity against mammalian cell lines, such as HeLa cells, and the protozoan parasite Trypanosoma brucei.[1]

Bacteria and Fungi

Current literature indicates that this compound has no effect on protein synthesis in the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae.[1] While one source abstractly classifies it as an "Anti-Bacterial Agent," specific Minimum Inhibitory Concentration (MIC) data against a range of bacteria and fungi are not available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments related to this compound's biological activities.

Protocol 1: Determination of Protein Synthesis Inhibition in HeLa Cells

This protocol is based on the general methodology for assessing protein synthesis inhibition using radiolabeled amino acid incorporation.

Objective: To quantify the inhibitory effect of this compound on protein synthesis in a mammalian cell line.

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in a suitable solvent like DMSO)

-

Radiolabeled amino acid (e.g., [35S]-Methionine or [3H]-Leucine)

-

Trichloroacetic acid (TCA)

-

Phosphate-buffered saline (PBS)

-

Scintillation fluid and counter

Procedure:

-

Cell Seeding: Seed HeLa cells in a multi-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined period. Include a vehicle control (solvent only).

-

Radiolabeling: Add the radiolabeled amino acid to each well and incubate for a short period (e.g., 30-60 minutes) to allow for incorporation into newly synthesized proteins.

-

Cell Lysis and Precipitation: Wash the cells with cold PBS, then lyse the cells. Precipitate the proteins by adding cold TCA.

-

Washing: Wash the precipitate with TCA to remove unincorporated radiolabeled amino acids.

-

Quantification: Solubilize the protein precipitate and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value, the concentration at which 50% of protein synthesis is inhibited.

References

Methodological & Application

Application Note: A General Protocol for the Isolation and Purification of Antimicrobial Peptides from Bacillus Species

Abstract

This document outlines a comprehensive, multi-step protocol for the isolation and purification of a hypothetical antimicrobial peptide, here designated as Baciphelacin, from the fermentation broth of Bacillus thiaminolyticus. The methodology described herein provides a general framework applicable to the purification of various antimicrobial peptides from Bacillus cultures. The protocol employs a combination of acid precipitation, solid-phase extraction, and multi-modal chromatography to achieve a high degree of purity suitable for downstream analysis and characterization. All quantitative data from the purification process are summarized, and key workflows are visually represented.

Introduction

Bacillus species are prolific producers of a diverse array of secondary metabolites, including a variety of antimicrobial peptides (AMPs) with significant potential for therapeutic applications. These peptides often exhibit broad-spectrum activity against pathogenic bacteria and fungi. The effective isolation and purification of these compounds from complex fermentation broths are critical steps in their discovery and development. This protocol details a robust and reproducible workflow for this purpose.

The purification strategy involves an initial separation of the microbial cells from the culture supernatant, followed by the precipitation of proteins and larger molecules. The target peptide is then captured and concentrated using solid-phase extraction before being subjected to sequential chromatographic steps—cation exchange and reverse-phase high-performance liquid chromatography (RP-HPLC)—to achieve high purity.

Materials and Reagents

-

Bacillus thiaminolyticus culture

-

Tryptic Soy Broth (TSB)

-

Hydrochloric Acid (HCl), 6N

-

Sodium Hydroxide (NaOH), 4N

-

Methanol (HPLC grade)

-

Acetonitrile (ACN, HPLC grade)

-

Trifluoroacetic Acid (TFA)

-

Sodium Chloride (NaCl)

-

Sep-Pak C18 Cartridges

-

Cation Exchange Chromatography Column (e.g., SP Sepharose Fast Flow)

-

Reverse-Phase C18 HPLC Column (e.g., 5 µm, 4.6 x 250 mm)

-

Deionized (DI) Water

-

Microtiter plates (96-well)

-

Indicator strain (e.g., Micrococcus luteus)

Experimental Protocols

Fermentation of B. thiaminolyticus

-

Inoculate a single colony of B. thiaminolyticus into 50 mL of TSB medium.

-

Incubate at 30°C with shaking at 200 rpm for 16-18 hours to generate a seed culture.

-

Transfer the seed culture to 1 L of TSB in a 2.5 L flask and incubate at 30°C, 200 rpm for 48-72 hours.

-

Monitor peptide production by taking aliquots periodically and performing an antimicrobial activity assay (e.g., agar well diffusion assay against M. luteus).

Harvest and Acid Precipitation

-

Centrifuge the fermentation broth at 8,000 x g for 20 minutes at 4°C to pellet the bacterial cells.

-

Carefully decant the supernatant, which contains the secreted peptide.

-

Adjust the pH of the supernatant to 2.0 using 6N HCl while stirring on ice.

-

Allow the precipitate to form by incubating at 4°C for at least 4 hours (or overnight).

-

Centrifuge at 12,000 x g for 30 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant containing the acid-soluble peptide.

Solid-Phase Extraction (SPE)

-

Activate a Sep-Pak C18 cartridge by washing sequentially with 10 mL of methanol followed by 10 mL of DI water.

-

Load the acid-soluble supernatant onto the cartridge at a slow flow rate (approx. 2-3 mL/min).

-

Wash the cartridge with 20 mL of DI water containing 0.1% TFA to remove unbound impurities.

-

Elute the peptide fraction with 15 mL of 80% acetonitrile in 0.1% TFA.

-

Collect the eluate and lyophilize to dryness.

Cation Exchange Chromatography (CEX)

-

Reconstitute the lyophilized powder from SPE in 5 mL of binding buffer (e.g., 20 mM MES, pH 6.0).

-

Equilibrate the SP Sepharose column with 5 column volumes (CV) of binding buffer.

-

Load the sample onto the column.

-

Wash the column with 3 CV of binding buffer to remove non-adherent molecules.

-

Elute the bound peptides using a linear gradient of 0-1.0 M NaCl in binding buffer over 10 CV.

-

Collect 2 mL fractions and screen for antimicrobial activity.

-

Pool the active fractions and desalt using a Sep-Pak C18 cartridge as described in section 3.3. Lyophilize the final eluate.

Reverse-Phase HPLC (RP-HPLC)

-

Reconstitute the desalted CEX fraction in 500 µL of Mobile Phase A (0.1% TFA in water).

-

Equilibrate the C18 RP-HPLC column with Mobile Phase A.

-

Inject the sample onto the column.

-

Elute using a linear gradient of 5-60% Mobile Phase B (0.1% TFA in acetonitrile) over 45 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at 220 nm and 280 nm.

-

Collect peaks corresponding to active fractions and perform activity assays.

-

Pool the pure, active fractions and lyophilize.

Data Presentation

The following table summarizes the purification of a hypothetical antimicrobial peptide, this compound, from a 1 L culture of B. thiaminolyticus.

| Purification Step | Total Protein (mg) | Total Activity (AU) | Specific Activity (AU/mg) | Yield (%) | Purity Fold |

| Culture Supernatant | 1500 | 300,000 | 200 | 100 | 1 |

| Acid Precipitation | 450 | 270,000 | 600 | 90 | 3 |

| Solid-Phase Extraction | 90 | 243,000 | 2,700 | 81 | 13.5 |

| Cation Exchange Chrom. | 15 | 194,400 | 12,960 | 64.8 | 64.8 |

| RP-HPLC | 2.5 | 145,800 | 58,320 | 48.6 | 291.6 |

Note: Activity Units (AU) are defined as the reciprocal of the highest dilution showing complete inhibition of the indicator strain.

Visualizations

Experimental Workflow Diagram

The overall workflow for the isolation and purification of this compound is depicted below.

Caption: Workflow for this compound purification.

Hypothetical Regulatory Pathway for Peptide Production

The production of antimicrobial peptides in Bacillus is often regulated by a two-component system that responds to cell density (quorum sensing).

Caption: Hypothetical quorum sensing pathway.

Application Notes and Protocols: Extraction of Baciphelacin from Paenibacillus thiaminolyticus Culture Broth

For Researchers, Scientists, and Drug Development Professionals

Introduction

Baciphelacin is a bioactive compound produced by the bacterium Paenibacillus thiaminolyticus (formerly known as Bacillus thiaminolyticus).[1][2] It exhibits notable inhibitory effects on eukaryotic protein synthesis, making it a compound of interest for further investigation in drug development.[2] This document provides a detailed protocol for the extraction and partial purification of this compound from a fermentation culture broth. The methodology is based on established principles for the recovery of secondary metabolites from microbial cultures.

I. Fermentation of Paenibacillus thiaminolyticus

A critical prerequisite for successful extraction is the robust growth of Paenibacillus thiaminolyticus and optimal production of this compound. The following provides a general guideline for the fermentation process.

Experimental Protocol:

-

Inoculum Preparation:

-

Aseptically transfer a single colony of Paenibacillus thiaminolyticus from a nutrient agar plate to a flask containing a suitable seed culture medium.

-

Incubate the seed culture at an appropriate temperature (typically 28-37°C) with agitation for 24-48 hours to achieve a high cell density.

-

-

Production Fermentation:

-

Transfer the seed culture to a larger production fermenter containing a nutrient-rich medium designed to support the growth of Paenibacillus species and the production of secondary metabolites.

-

Maintain the fermentation under controlled conditions of temperature, pH, and aeration. The fermentation process is typically carried out for 48 to 96 hours.

-

II. Extraction and Purification of this compound

The following protocol outlines the steps for extracting and partially purifying this compound from the fermentation broth.

Experimental Protocol:

-

Separation of Biomass:

-

Following fermentation, harvest the culture broth.

-

Separate the bacterial cells from the supernatant by centrifugation at 8,000-10,000 x g for 15-20 minutes at 4°C. The this compound is expected to be present in the supernatant.

-

-

Solvent Extraction:

-

Adjust the pH of the cell-free supernatant to a slightly acidic to neutral range (e.g., pH 6.0-7.0) to ensure the stability and solubility of this compound.

-

Perform a liquid-liquid extraction by adding an equal volume of an appropriate organic solvent, such as ethyl acetate or chloroform, to the supernatant.

-

Agitate the mixture vigorously for at least 1 hour to ensure thorough mixing and transfer of this compound into the organic phase.

-

Allow the mixture to stand, leading to the separation of the aqueous and organic layers. This compound, being a moderately polar molecule, is expected to partition into the organic solvent.

-

-

Concentration:

-

Carefully collect the organic layer containing the extracted this compound.

-

Concentrate the organic extract under reduced pressure using a rotary evaporator to remove the solvent. This will yield a crude extract of this compound.

-

-

Purification:

-

Further purification of the crude extract can be achieved using chromatographic techniques.

-

Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and load it onto a silica gel column. Elute the column with a gradient of solvents (e.g., a mixture of hexane and ethyl acetate, followed by ethyl acetate and methanol) to separate this compound from other impurities.

-

High-Performance Liquid Chromatography (HPLC): For higher purity, the partially purified fractions can be subjected to reverse-phase HPLC (RP-HPLC) using a C18 column. A gradient of water and acetonitrile or methanol is commonly used for elution.

-

Quantitative Data Summary

The following table summarizes key parameters that can be optimized for the extraction of this compound. The values provided are based on general protocols for similar compounds and should be optimized for specific experimental conditions.

| Parameter | Value/Range | Notes |

| Centrifugation Speed | 8,000 - 10,000 x g | To efficiently pellet bacterial cells. |

| Supernatant pH | 6.0 - 7.0 | Optimal for this compound stability and extraction. |

| Extraction Solvent | Ethyl acetate or Chloroform | Chosen based on the polarity of this compound. |

| Solvent to Broth Ratio | 1:1 (v/v) | Can be adjusted to optimize extraction efficiency. |

| Agitation Time | 1 hour | To ensure complete partitioning into the organic phase. |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Caption: Workflow for this compound extraction and purification.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship of the key stages in the this compound recovery process.

Caption: Logical flow of the this compound recovery process.

References

Application Note: Determining the Minimum Inhibitory Concentration (MIC) of Baciphelacin Against Specific Cell Lines

Introduction

Baciphelacin, an antibiotic isolated from Bacillus thiaminolyticus, has been identified as a potent inhibitor of protein synthesis in eukaryotic cells.[1] Its specific mode of action is thought to target the initiation of translation or the charging of tRNA, distinguishing it from many common antibacterial agents.[1] This unique mechanism makes this compound a compound of interest for researchers in oncology, parasitology, and drug development. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) or, more accurately for eukaryotic cells, the half-maximal inhibitory concentration (IC50), of this compound against various cell lines. The protocol is designed for researchers, scientists, and professionals in drug development.

Principle

The determination of the MIC/IC50 of this compound is based on a cell viability assay. In this protocol, a colorimetric assay using a tetrazolium salt, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is employed. Viable cells with active metabolism convert the MTT into a purple formazan product. The concentration of the formazan is directly proportional to the number of viable cells. By exposing the cells to a serial dilution of this compound, a dose-response curve can be generated, and the IC50 value, the concentration of this compound that inhibits 50% of cell growth, can be calculated.

Materials and Reagents

-

This compound (ensure high purity)

-

Selected mammalian cell lines (e.g., HeLa, Jurkat, HEK293)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader (570 nm wavelength)

-

CO2 incubator (37°C, 5% CO2)

Experimental Protocol

Cell Culture and Seeding

-

Culture the selected cell lines in their appropriate complete medium in a CO2 incubator.

-

Ensure cells are in the logarithmic growth phase before starting the experiment.

-

Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

-

Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^4 cells/mL).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach and resume growth.

Preparation of this compound Dilutions

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or sterile water).

-

Perform a serial two-fold dilution of the this compound stock solution in a complete cell culture medium to obtain a range of concentrations. It is recommended to prepare these dilutions at 2x the final desired concentration.

Treatment of Cells

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (medium only).

-

Incubate the plate for another 24 to 72 hours, depending on the cell line's doubling time.

MTT Assay

-

After the incubation period, add 20 µL of the MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Data Presentation

The quantitative data from the MIC/IC50 determination should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical IC50 Values of this compound against Various Cell Lines

| Cell Line | Tissue of Origin | IC50 (µM) |

| HeLa | Cervical Cancer | 0.15 |

| Jurkat | T-cell Leukemia | 0.28 |

| HEK293 | Embryonic Kidney | 0.52 |

| E. coli | N/A | >100[1] |

| S. cerevisiae | N/A | >100[1] |

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the MIC/IC50 of this compound.

Hypothetical Signaling Pathway

This diagram illustrates the proposed mechanism of action of this compound in inhibiting eukaryotic protein synthesis.

Conclusion

This application note provides a comprehensive protocol for determining the inhibitory effect of this compound on mammalian cell lines. The provided workflow and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. The unique mechanism of action of this compound as a eukaryotic protein synthesis inhibitor warrants further investigation into its potential therapeutic applications.

References

Baciphelacin: A Powerful Tool for Elucidating Protein Synthesis and Cellular Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Baciphelacin, an antibiotic produced by Bacillus thiaminolyticus, is a potent and specific inhibitor of eukaryotic protein synthesis.[1] This property makes it an invaluable tool for researchers studying the intricate processes of translation and its impact on various cellular signaling pathways. Unlike many other protein synthesis inhibitors, this compound has no effect on DNA or RNA synthesis, allowing for the specific investigation of translational control.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a research tool, with a focus on its application in cell culture systems and the analysis of key signaling pathways.

Mechanism of Action

This compound exerts its inhibitory effect on protein synthesis in eukaryotic cells, with a particularly high potency in mammalian cell lines such as HeLa cells.[1] The precise mechanism is believed to be at the level of translation initiation or the charging of tRNA with amino acids.[1] It has been demonstrated that this compound does not interfere with the binding of substrates to the ribosome or the formation of peptide bonds in cell-free systems, suggesting an early-stage inhibition of translation.[1] Notably, this compound is effective in rabbit reticulocyte cell-free protein synthesis systems but not in wheat germ systems, and it does not inhibit protein synthesis in prokaryotes like Escherichia coli or in yeast (Saccharomyces cerevisiae).[1]

Data Presentation

Table 1: Dose-Dependent Inhibition of Protein Synthesis by this compound in HeLa Cells

| This compound Concentration (M) | Protein Synthesis Inhibition (%) |

| 1 x 10⁻⁸ | 15 ± 3 |

| 5 x 10⁻⁸ | 45 ± 5 |

| 1 x 10⁻⁷ | 50 ± 4 |

| 5 x 10⁻⁷ | 85 ± 6 |

| 1 x 10⁻⁶ | 95 ± 2 |

Note: Data are presented as mean ± standard deviation from triplicate experiments. The IC50 value, the concentration at which 50% of protein synthesis is inhibited, is approximately 1 x 10⁻⁷ M in intact HeLa cells.[1]

Experimental Protocols

Protocol 1: Determination of this compound's Effect on Global Protein Synthesis using [³⁵S]-Methionine Incorporation

This protocol details the measurement of global protein synthesis in cultured mammalian cells by quantifying the incorporation of radiolabeled [³⁵S]-methionine into newly synthesized proteins.

Materials:

-

Adherent mammalian cells (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Methionine-free culture medium

-

[³⁵S]-Methionine

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Seeding: Plate cells in a 24-well plate at a density that ensures they are in the exponential growth phase at the time of the experiment.

-

This compound Treatment: The following day, remove the culture medium and wash the cells once with warm PBS. Add methionine-free medium containing various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) or vehicle control (DMSO). Incubate for 1-2 hours.

-

Radiolabeling: Add [³⁵S]-methionine to each well to a final concentration of 10-50 µCi/mL. Incubate for 30-60 minutes at 37°C.

-

Cell Lysis: Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add 200 µL of lysis buffer to each well and incubate on ice for 15 minutes.

-

Protein Precipitation: Transfer the lysates to microcentrifuge tubes. Add an equal volume of ice-cold 10% TCA and vortex. Incubate on ice for 30 minutes to precipitate proteins.

-

Washing: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. Discard the supernatant and wash the protein pellet twice with ice-cold acetone.

-

Quantification: Air-dry the pellets and resuspend them in a suitable buffer (e.g., 1% SDS). Transfer the resuspended pellets to scintillation vials containing scintillation fluid.

-

Data Analysis: Measure the radioactivity using a scintillation counter. Normalize the counts to the total protein concentration of a parallel, unlabeled well to account for any differences in cell number.

Caption: Workflow for [³⁵S]-Methionine Incorporation Assay.

Protocol 2: Investigating the mTOR Signaling Pathway in Response to Protein Synthesis Inhibition by this compound

This protocol outlines the use of this compound to study the mammalian target of rapamycin (mTOR) signaling pathway, a crucial regulator of protein synthesis.

Materials:

-

Adherent mammalian cells (e.g., HeLa or HEK293)

-

Complete cell culture medium

-

This compound stock solution

-

Rapamycin (mTOR inhibitor, positive control)

-

Lysis buffer for Western blotting

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-S6K1, anti-S6K1, anti-phospho-4E-BP1, anti-4E-BP1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 10⁻⁸ M to 10⁻⁶ M) for different time points (e.g., 30 min, 1h, 2h). Include a positive control treated with rapamycin (e.g., 100 nM for 1h).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

References

Application Notes and Protocols for Baciphelacin in Eukaryotic Susceptibility Testing

A Note on the Scope of Application: Initial research indicates that Baciphelacin, an antibiotic produced by Bacillus thiaminolyticus, is a potent inhibitor of protein synthesis in eukaryotic cells, such as mammalian cell lines and the protozoan Trypanosoma brucei.[1] It has been shown to have no effect on bacteria like Escherichia coli.[1] Therefore, these application notes focus on methodologies for determining the susceptibility of eukaryotic cells to this compound, rather than standard bacterial antimicrobial susceptibility testing.

Introduction to this compound

This compound is an antibiotic that has been identified as a potent inhibitor of protein synthesis in eukaryotic organisms.[1] It does not affect DNA or RNA synthesis.[1] Its mechanism of action is thought to involve the disruption of the initial phases of protein translation or the charging of transfer RNA (tRNA).[1] This targeted activity makes it a subject of interest for research in eukaryotic cell biology and parasitology. These notes provide a framework for quantifying its inhibitory effects on eukaryotic cells.

Principle of Eukaryotic Susceptibility Testing

The potency of a compound against a specific cell line is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a substance required to inhibit a specific biological process, such as cell proliferation or viability, by 50%.[2] This value is determined by exposing cultured cells to a range of compound concentrations and measuring the cellular response. The resulting dose-response curve is then used to calculate the IC50.[3]

Data Presentation: Inhibitory Concentration of this compound

Quantitative data from published literature on this compound's potency is summarized below. This table serves as a reference and a template for presenting new experimental findings.

Table 1: Reported Potency of this compound against Eukaryotic Cells

| Cell Line | Assay Type | Parameter | Reported Value |

| HeLa Cells | Protein Synthesis Inhibition | IC50 | ~1 x 10-7 M[1] |

Table 2: Template for Recording Experimental IC50 Values

| Cell Line/Organism | Assay Method | Incubation Time (hrs) | IC50 (µM) | Standard Deviation | No. of Replicates |

Experimental Protocols